
(2-sec-Butyloxy-4-fluorophenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-sec-butyloxy-4-fluorophenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom allows it to participate in a variety of reactions, making it a valuable reagent in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (2-sec-butyloxy-4-fluorophenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc source in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. A common method involves the use of activated zinc powder and a catalytic amount of a halide salt to facilitate the formation of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Large-scale production would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems can help in maintaining these conditions and improving the efficiency of the production process.
化学反应分析
Types of Reactions: (2-sec-butyloxy-4-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing a leaving group in an electrophilic substrate.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include alkyl halides or tosylates, with the reaction often carried out in the presence of a base.
Coupling Reactions: Palladium or nickel catalysts are commonly used, with the reaction performed under an inert atmosphere.
Addition Reactions: Electrophiles such as aldehydes, ketones, or imines are used, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound, while in an addition reaction with an aldehyde, the product would be a secondary alcohol.
科学研究应用
Chemistry: In organic synthesis, (2-sec-butyloxy-4-fluorophenyl)zinc bromide is used to construct complex molecules through various coupling and addition reactions. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used to create intermediates in the synthesis of drugs or biologically active molecules.
Industry: In the chemical industry, this compound is used in the production of fine chemicals, polymers, and materials science. Its ability to form carbon-carbon bonds makes it a versatile reagent in the synthesis of various industrial products.
作用机制
The mechanism by which (2-sec-butyloxy-4-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
相似化合物的比较
- (2-sec-butyloxy-4,5-difluorophenyl)zinc bromide
- (2-methoxy-4-fluorophenyl)zinc bromide
- (2-ethoxy-4-fluorophenyl)zinc bromide
Comparison: Compared to similar compounds, (2-sec-butyloxy-4-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the sec-butyloxy group. This group can influence the steric and electronic properties of the compound, affecting its reactivity and selectivity in chemical reactions. The fluorine atom also plays a crucial role in modulating the compound’s reactivity, making it distinct from other organozinc compounds.
属性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-butan-2-yloxy-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-6-4-5-9(11)7-10;;/h4-5,7-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
VMJGYUUQQJMWHS-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)OC1=[C-]C=CC(=C1)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
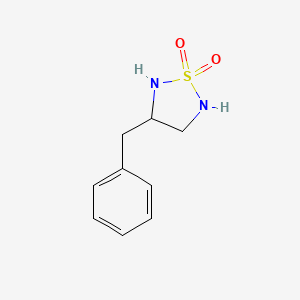
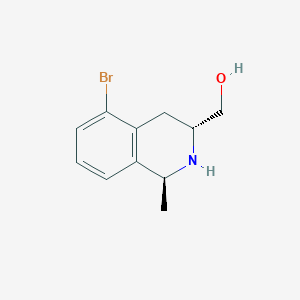
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
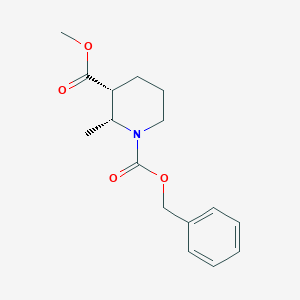
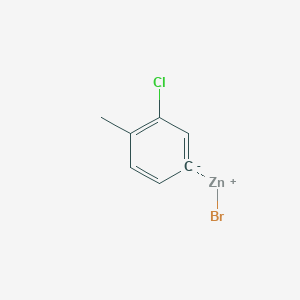
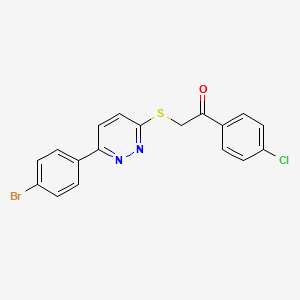
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
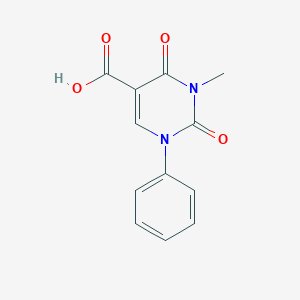
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)
